(-)-Sabinene
(-)-Sabinene
(-)-sabinene is a sabinene. It is an enantiomer of a (+)-sabinene.
(-)-Sabinene, also known as (1s, 5s)-sabinene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, (-)-sabinene is considered to be an isoprenoid lipid molecule (-)-Sabinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-sabinene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (-)-sabinene can be found in herbs and spices and sweet bay. This makes (-)-sabinene a potential biomarker for the consumption of these food products.
(-)-Sabinene, also known as (1s, 5s)-sabinene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, (-)-sabinene is considered to be an isoprenoid lipid molecule (-)-Sabinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-sabinene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (-)-sabinene can be found in herbs and spices and sweet bay. This makes (-)-sabinene a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
10408-16-9
VCID:
VC0131225
InChI:
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1
SMILES:
CC(C)C12CCC(=C)C1C2
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
(-)-Sabinene
CAS No.: 10408-16-9
Reference Standards
VCID: VC0131225
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
CAS No. | 10408-16-9 |
---|---|
Product Name | (-)-Sabinene |
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | (1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane |
Standard InChI | InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1 |
Standard InChIKey | NDVASEGYNIMXJL-UWVGGRQHSA-N |
Isomeric SMILES | CC(C)[C@@]12CCC(=C)[C@@H]1C2 |
SMILES | CC(C)C12CCC(=C)C1C2 |
Canonical SMILES | CC(C)C12CCC(=C)C1C2 |
Description | (-)-sabinene is a sabinene. It is an enantiomer of a (+)-sabinene. (-)-Sabinene, also known as (1s, 5s)-sabinene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, (-)-sabinene is considered to be an isoprenoid lipid molecule (-)-Sabinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-sabinene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (-)-sabinene can be found in herbs and spices and sweet bay. This makes (-)-sabinene a potential biomarker for the consumption of these food products. |
Synonyms | (1S,5S)-4-Methylene-1-(1-methylethyl)-bicyclo[3.1.0]hexane; (1S,5S)-(-)-4(10)-Thujene; (1S)-4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane; (-)-4(10)-Thujene; l-Sabinene; |
PubChem Compound | 11051711 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume